Inokosterone
Description
Properties
Molecular Formula |
C27H44O7 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 |
InChI Key |
JQNVCUBPURTQPQ-XDWLXSIGSA-N |
Isomeric SMILES |
CC(CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO |
Synonyms |
inokosterone |
Origin of Product |
United States |
Scientific Research Applications
Anti-Aging Properties
Recent studies have demonstrated that inokosterone can significantly extend the lifespan of yeast and improve the survival of mammalian cells under oxidative stress conditions. The mechanisms behind these effects include:
- Antioxidative Stress : this compound treatment resulted in decreased levels of reactive oxygen species (ROS) and lipid peroxidation in yeast and mammalian cells. This suggests that this compound may enhance cellular resistance to oxidative damage .
- Autophagy Induction : The compound was shown to increase autophagosome formation in both yeast and mammalian cells, indicating a potential role in promoting autophagy—a crucial process for cellular maintenance and longevity .
Table 1: Effects of this compound on Cellular Health
| Parameter | Effect of this compound |
|---|---|
| ROS Levels | Decreased |
| Lipid Peroxidation | Decreased |
| Autophagosome Formation | Increased |
| Cell Survival Rate | Enhanced under oxidative stress |
Metabolic Effects
This compound has been found to influence metabolic processes, particularly in relation to glucose metabolism. Research indicates that ecdysteroids, including this compound, can enhance glucose consumption independently of insulin in human hepatocytes . This property could have implications for managing metabolic disorders such as diabetes.
Applications in Traditional Medicine
This compound is also recognized within traditional Chinese medicine (TCM). It is often included in formulations aimed at treating various ailments, including:
- Malignant Neoplasms : this compound's potential anti-cancer properties are being explored, particularly its ability to modulate cellular pathways involved in tumor growth.
- Cardiovascular Health : Its role in enhancing blood circulation and improving heart function has been noted in various TCM practices .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- A study published in the Journal of Endocrinology highlighted the beneficial effects of ecdysteroids on organ function, suggesting that this compound may enhance physiological responses during stress conditions .
- Research utilizing high-performance liquid chromatography (HPLC) has quantified the presence of this compound in various herbal formulations, underscoring its significance in herbal medicine .
Table 2: Summary of Case Studies on this compound
Comparison with Similar Compounds
Structural Analogues: Ecdysteroids
Table 1: Structural and Functional Comparison of Inokosterone with Key Ecdysteroids
Key Structural Differences :
- This compound vs. β-Ecdysterone: this compound lacks the 25-hydroxy group present in β-ecdysterone, which may reduce metabolic stability but enhance tissue penetration .
- C-25 Epimerism: 25-R this compound exhibits higher bioactivity than 25-S this compound in insect molting assays, though both epimers show comparable anti-aging effects in yeast .
Functional Analogues: Autophagy Inducers
Table 2: Comparison of Anti-Aging Mechanisms
Functional Insights :
- This compound vs. Rapamycin: this compound induces autophagy at lower concentrations (0.3 µM) and shows higher mitophagy activation than rapamycin in mammalian cells .
- This compound vs. Cucurbitacin B: Both share a steroid skeleton and depend on ATG2/ATG32 for lifespan extension, but this compound uniquely upregulates SOD1 to reduce ROS .
Quantitative Variability in Natural Sources
Processing methods significantly impact this compound content in A. bidentata:
- Salt-processed A. bidentata: Contains 1.5–2x higher this compound than raw or wine-processed forms, enhancing therapeutic efficacy in TCM .
- Regional Variation: Henan Province samples show higher 25-R this compound levels, while Korean A. bidentata meets stricter quality criteria (0.02% this compound) .
Preparation Methods
Solvent Extraction and Temperature Optimization
The primary method for isolating inokosterone involves solvent extraction from dried Achyranthes fauriei roots or herbs. Methanol and water are the most frequently used solvents, with reflux conditions (60–80°C) enhancing yield. For instance, 15 kg of dried roots extracted three times with 20 L methanol under 4-hour reflux periods yielded 0.6 g of this compound after purification. Ethyl acetate and ether are employed for subsequent liquid-liquid extraction to separate non-polar impurities, leveraging this compound’s limited solubility in these solvents.
Temperature plays a critical role: room-temperature water extraction (20–25°C) over 20 hours achieved comparable yields to heated methanol extraction, suggesting energy-efficient alternatives. Post-extraction, crude concentrates are treated with Amberlite IR-120 (H⁺) cation-exchange resin and Amberlite IRA-410 (OH⁻) anion-exchange resin to remove acidic and basic contaminants, respectively.
Multi-Stage Filtration and Concentration
Post-extraction filtration removes particulate matter, while vacuum evaporation concentrates the aqueous phase. For example, 200 L of methyl alcohol extract from 28 kg of herb was reduced to 3.8 kg of concentrate, followed by ether and ethyl acetate partitioning. This stepwise approach minimizes solvent usage while maximizing compound recovery.
Purification and Isolation Strategies
Crystallization and Solvent Recrystallization
Crude this compound precipitates upon solvent removal, often requiring recrystallization for purity. A mixture of polar (ethanol, methanol) and non-polar (hexane, petroleum benzine) solvents facilitates selective crystallization. This compound’s lower solubility compared to iso-inokosterone allows separation via fractional crystallization. For example, recrystallization from ethyl alcohol-hexane (2:8) yielded colorless needles of this compound (MP 255°C decomp).
Chromatographic Purification
Alumina column chromatography with ethyl acetate-ethanol (8:2) eluent effectively isolates this compound from co-extracted compounds. Acetylation derivatives further enhance separation: this compound tetraacetate and iso-inokosterone triacetate exhibit distinct retention times on alumina columns when eluted with petroleum benzine-ethyl acetate gradients.
Chemical Synthesis and Structural Modification
Acetylation and Derivative Formation
Partial acetylation with pyridine and acetic anhydride produces 2,26-diacetate derivatives, critical for structural elucidation. For instance, 4 g of crude this compound treated with 40 mL acetic anhydride yielded 1.3 g of tetraacetate (MP 165–168°C) and 1.5 g of triacetate (MP 193–195°C). Hydrolysis of these derivatives with 10% KOH regenerates pure this compound.
Grignard Reaction-Based Synthesis
The 1976 synthesis by Hikino et al. established this compound as a 1:2 mixture of C-25 epimers. Key steps include:
-
Grignard Reaction : 4-(Tetrahydrofuran-2-yloxy)-3-methylbutynylmagnesium bromide reacts with (20R)-2β,3β,14α,20-tetrahydroxy-20-formyl-5β-pregn-7-en-6-one to extend the side chain.
-
Hydrogenation and Hydrolysis : Catalytic hydrogenation followed by acidic hydrolysis yields the hexahydroxy cholestane skeleton.
-
Epimer Resolution : NMR shift reagents (e.g., Eu(fod)₃) and optical activity analysis of α-methylglutaric acid derivatives confirmed the C-25 R/S ratio.
Formulation and Analytical Characterization
Q & A
Q. What experimental models and concentrations of Inokosterone are optimal for studying its antioxidative effects?
this compound’s antioxidative properties are typically studied in yeast (Saccharomyces cerevisiae) and mammalian cell lines (e.g., NIH/3T3). For yeast, concentrations of 5–20 µM are effective in reducing oxidative stress markers like ROS and MDA, with 10 µM showing peak efficacy in enhancing SOD activity . For mammalian cells, similar ranges (5–15 µM) are used, but dose optimization is critical due to cell-type variability. Include a negative control (e.g., untreated cells) and positive control (e.g., resveratrol) to validate results.
Q. How can researchers validate the purity and identity of this compound in plant extracts?
Use UHPLC-MS/MS to quantify this compound and distinguish it from isomers (e.g., 25-R vs. 25-S this compound). Chromatographic separation with a C18 column and mobile phases (e.g., 0.1% formic acid in water/acetonitrile) achieves baseline resolution. Validate the method using reference standards and spike-recovery experiments (80–120% recovery is acceptable) . For structural confirmation, combine HPTLC with DESI-IMS/MS to resolve co-eluting compounds like 20-hydroxyecdysone .
Advanced Research Questions
Q. How do contradictory findings on this compound’s dose-dependent effects on mitophagy arise, and how can they be resolved?
In yeast, 10 µM this compound increases mitophagy by 40%, but higher doses (>20 µM) reduce efficacy, likely due to off-target effects or cytotoxicity . In mammalian cells, the same dose range enhances autophagy without toxicity, suggesting species-specific metabolic differences. To resolve contradictions:
Q. What methodologies address the challenges in quantifying this compound in complex matrices (e.g., plant extracts)?
Co-elution with structurally similar ecdysteroids (e.g., 20-hydroxyecdysone) is a major hurdle. Solutions include:
- Multi-dimensional chromatography : Pair HPTLC (Rf = 0.25 for this compound) with UHPLC-MS/MS for orthogonal separation .
- Chemometrics : Apply PCA or hierarchical clustering to batch data, ensuring consistency in extraction efficiency (e.g., 70% ethanol, 60°C, 2-hour reflux) .
- Isotope-labeled internal standards : Use deuterated this compound to correct matrix effects in MS quantification.
Q. What toxicological thresholds should guide this compound dosing in in vivo studies?
Acute toxicity data show an intramuscular LD50 of 7,800 mg/kg in rodents, but chronic exposure risks (e.g., mutagenicity at 300 µmol/L) necessitate caution . For preclinical studies:
- Limit doses to ≤100 mg/kg/day in rodents.
- Monitor hepatic/kidney function via ALT, AST, and creatinine.
- Include a vehicle control to isolate compound-specific effects.
Q. How can researchers reconcile discrepancies in this compound’s anti-aging mechanisms across models?
In yeast, lifespan extension correlates with mitophagy and SOD upregulation, while mammalian models emphasize AMPK/mTOR pathway modulation. To unify findings:
- Conduct cross-species transcriptomics to identify conserved pathways.
- Use CRISPR-Cas9 knockouts (e.g., ATG7 in yeast, AMPK in mammals) to validate mechanism specificity.
- Compare oxidative stress thresholds: Yeast MDA levels decrease at 10 µM, but mammalian cells require higher doses for similar effects .
Methodological Best Practices
- Experimental Design : Follow PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "Does 10 µM this compound [I] reduce ROS [O] in yeast [P] vs. resveratrol [C]?"). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions .
- Data Reporting : Adhere to BJOC guidelines: Report yields, purity (≥95% by HPLC), and spectral data (1H/13C NMR, HRMS) for novel derivatives .
- Ethical Compliance : For in vivo work, document IACUC protocols and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
